molecular formula C25H21N7 B5014289 (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene

(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene

Cat. No.: B5014289
M. Wt: 419.5 g/mol
InChI Key: ZJIPBTCZYCUAOO-UHFFFAOYSA-N
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Description

(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene is a complex organic compound that belongs to the class of diazenes. This compound features a unique structure that combines benzimidazole and pyrazole rings, making it an interesting subject for chemical research. The presence of both benzimidazole and pyrazole moieties in the same molecule provides it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene typically involves multi-step reactions. One common method includes the initial formation of benzimidazole and pyrazole intermediates, followed by their coupling through diazene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for studying metal-ligand interactions and catalysis.

Biology

The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development

Industry

Industrially, the compound is used in the development of advanced materials, such as sensors and catalysts. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure.

    Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.

Uniqueness

What sets (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene apart is the combination of both benzimidazole and pyrazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7/c1-17-23(24-30(2)21-14-8-9-15-22(21)32(24)29-17)27-28-25-26-19-12-6-7-13-20(19)31(25)16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPBTCZYCUAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1N=NC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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